LY2857785

描述

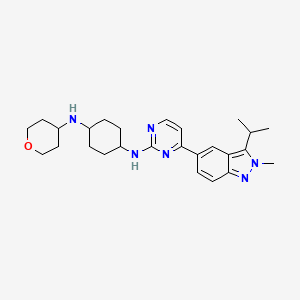

Structure

3D Structure

属性

IUPAC Name |

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUZPIDLZYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective CDK9 Inhibitor LY2857785: A Mechanistic Deep Dive into its Anti-Leukemic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2857785 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. In preclinical studies, this compound demonstrated significant anti-tumor efficacy in various hematologic malignancy models, particularly in leukemia. Its mechanism of action centers on the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to a global transcriptional repression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This targeted disruption of a critical survival pathway culminates in the induction of apoptosis in leukemia cells. Despite its promising preclinical profile, the clinical development of this compound was discontinued due to target-related toxicities. This in-depth guide provides a comprehensive overview of the mechanism of action of this compound in leukemia, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways.

Core Mechanism of Action: Targeting Transcriptional Addiction in Leukemia

The primary mechanism of action of this compound in leukemia is the targeted inhibition of CDK9.[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II).[1][2]

Leukemia cells, particularly acute myeloid leukemia (AML), are often characterized by a state of "transcriptional addiction," where they are highly dependent on the continuous expression of key survival proteins with short half-lives. These include the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[3] The transcription of the genes encoding these proteins is critically regulated by CDK9.

This compound, as a potent inhibitor of CDK9, disrupts this process. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5) residues.[4] This inhibition of phosphorylation leads to the stalling of RNAP II at promoter-proximal regions, effectively halting transcriptional elongation. The subsequent reduction in the mRNA and protein levels of critical survival factors like MCL-1 triggers the intrinsic apoptotic pathway, leading to the selective death of leukemia cells.[1][2]

Quantitative Preclinical Data

The preclinical evaluation of this compound yielded significant quantitative data demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| CDK9 | 11 |

| CDK8 | 16 |

| CDK7 | 246 |

| CDK2 | >1000 |

| CDK1 | >1000 |

| Source: Yin et al., 2014[4] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) at 8 hours |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.04 |

| RPMI-8226 | Multiple Myeloma | 0.2 |

| L-363 | Multiple Myeloma | 0.5 |

| Source: Yin et al., 2014[1] |

Table 3: In Vivo Efficacy of this compound in a MV-4-11 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 10 mg/kg, i.v., daily | Significant |

| Vehicle Control | - | - |

| Qualitative description from Yin et al., 2014. Specific percentage of tumor growth inhibition was not provided in the abstract.[1] |

Key Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound in Leukemia

Caption: Mechanism of action of this compound in leukemia cells.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies cited in the literature for evaluating CDK9 inhibitors. Specific details may vary between laboratories and individual studies.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Seed leukemia cells (e.g., MV-4-11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for the desired time points (e.g., 8, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Phospho-RNAP II and MCL-1

-

Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for a specified duration (e.g., 4-8 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAP II (Ser2 and Ser5), total RNAP II, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10^6 MV-4-11 cells) in a mixture of culture medium and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) intravenously (i.v.) or by another appropriate route at the desired dose and schedule. The control group receives the vehicle alone.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Perspectives

This compound serves as a compelling case study for the development of targeted therapies against transcriptional addiction in leukemia. Its potent and selective inhibition of CDK9, leading to the downregulation of critical survival proteins like MCL-1, provides a clear and rational mechanism for its anti-leukemic activity. The preclinical data strongly supported its potential as a therapeutic agent. However, the discontinuation of its clinical development due to on-target toxicities highlights a significant challenge in targeting fundamental cellular processes like transcription. Future efforts in this area may focus on developing CDK9 inhibitors with an improved therapeutic window, perhaps through intermittent dosing schedules, combination therapies with other agents to enhance efficacy at lower, less toxic doses, or the development of more tumor-selective delivery systems. The in-depth understanding of the mechanism of action of compounds like this compound remains invaluable for guiding the next generation of anti-cancer drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDK9 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical serine/threonine kinase that plays a central role in the regulation of eukaryotic gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is indispensable for the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation. This transition is a major rate-limiting step in the transcription of a vast number of protein-coding genes, including those with short-lived mRNAs that encode key regulators of cell growth, proliferation, and survival. The activity of CDK9 is tightly controlled through its association with regulatory cyclin subunits and its sequestration in an inactive complex. Dysregulation of CDK9 activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of CDK9 in transcriptional regulation, detailed experimental protocols for its study, and quantitative data on its inhibition.

Core Concepts: CDK9-Mediated Transcriptional Elongation

At the heart of CDK9's function is its role within the P-TEFb complex, which typically consists of CDK9 and a cyclin partner, most commonly Cyclin T1.[1] Following transcription initiation, Pol II often pauses a short distance downstream from the transcription start site (TSS). This promoter-proximal pausing is mediated by negative elongation factors, including the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[2]

P-TEFb is recruited to these paused Pol II complexes, where the kinase activity of CDK9 becomes paramount. CDK9 phosphorylates several key substrates to relieve this transcriptional blockade:

-

The C-Terminal Domain (CTD) of RNA Polymerase II: CDK9 phosphorylates serine 2 residues within the heptapeptide repeats of the Pol II CTD.[3] This phosphorylation event is a hallmark of transcription elongation and serves as a scaffold for the recruitment of various factors involved in RNA processing.

-

DSIF: Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor, promoting processive transcription.[1]

-

NELF: CDK9-mediated phosphorylation of NELF leads to its dissociation from the transcription elongation complex, thereby removing its inhibitory effect.[1]

The concerted phosphorylation of these substrates by CDK9 effectively releases the paused Pol II, allowing it to enter into a productive elongation phase and transcribe the full length of the gene.[2]

Regulation of CDK9 Activity

The catalytic activity of CDK9 is subject to multiple layers of regulation, ensuring tight control over transcriptional output.

The 7SK snRNP Inhibitory Complex

In the cell, a significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4] This large complex contains the 7SK snRNA, which acts as a scaffold, and the HEXIM1/2 proteins that directly inhibit the kinase activity of CDK9.[4] The dynamic equilibrium between the active, free P-TEFb and the inactive, 7SK snRNP-bound form is a key regulatory hub. Various cellular signals can trigger the release of P-TEFb from this inhibitory complex, making it available to promote transcription.

Post-Translational Modifications

CDK9 activity is further modulated by a variety of post-translational modifications, including phosphorylation and acetylation. Phosphorylation of the T-loop of CDK9 is crucial for its kinase activity.[5] Conversely, acetylation of lysine residues within the catalytic core of CDK9 has been shown to inhibit its kinase activity and, consequently, transcriptional elongation.[6]

Upstream Signaling Pathways

Several signaling pathways converge on P-TEFb to regulate its activity. For instance, the MEK1-ERK signaling pathway can up-regulate nuclear CDK9 levels and its association with Cyclin T1, thereby promoting the transcription of immediate early genes.[7] Additionally, phosphatases such as Protein Phosphatase 1α (PP1α) and Protein Phosphatase 2A (PP2A) can dephosphorylate CDK9, influencing its activity and interaction with other regulatory proteins.[8]

Data Presentation: Quantitative Analysis of CDK9 Inhibition

The development of small molecule inhibitors targeting CDK9 has been a major focus in cancer drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key CDK9 inhibitors against CDK9 and other cyclin-dependent kinases, highlighting their potency and selectivity.

| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | Reference |

| Flavopiridol (Alvocidib) | 4 | 3 | 1 | 5 | - | - | [9] |

| Dinaciclib | 4 | 3 | 1 | - | - | - | [9] |

| Roniciclib | 5-25 | 5-25 | 5-25 | 5-25 | - | 5-25 | [9] |

| CDKI-73 | 4 | low nM | low nM | - | - | low nM | [9] |

| AT7519 | 500 (in LNCaP-MYC cells) | - | - | - | - | - | [10] |

| SNS-032 | - | - | potent | - | - | potent | [11] |

| NVP-2 | - | - | - | - | - | >10,000 | [11] |

| KB-0742 | 6 | >300 | >300 | >300 | >300 | - | [9] |

Experimental Protocols

In Vitro CDK9 Kinase Assay

This protocol outlines a general procedure for measuring the kinase activity of CDK9 in vitro, often used for screening potential inhibitors.

Materials:

-

Recombinant active CDK9/Cyclin T1

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

-

Substrate (e.g., a peptide containing the Pol II CTD consensus sequence)

-

ATP (radiolabeled or for use with a detection system)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

Test inhibitors

Procedure:

-

Reaction Setup: In a microplate, combine the Kinase Assay Buffer, the CDK9 substrate, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the recombinant active CDK9/Cyclin T1 to each well.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[12]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for CDK9

ChIP is used to identify the genomic regions where CDK9 is bound.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing buffers[13]

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

CDK9-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and fragment the chromatin to a size range of 200-500 bp by sonication.[13]

-

Immunoprecipitation: Incubate the sheared chromatin with a CDK9-specific antibody overnight.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA, which can then be analyzed by qPCR or high-throughput sequencing (ChIP-seq).[13]

Precision Run-On Sequencing (PRO-seq)

PRO-seq maps the location of actively transcribing RNA polymerases at nucleotide resolution, providing a powerful tool to assess transcription elongation.

Materials:

-

Cell permeabilization buffer

-

Biotin-labeled nucleotides (biotin-NTPs)

-

Nuclear run-on buffer

-

RNA extraction reagents

-

Streptavidin beads

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Permeabilization: Permeabilize cells to deplete endogenous NTPs.[7]

-

Nuclear Run-on: Perform a nuclear run-on reaction in the presence of biotin-NTPs, allowing engaged RNA polymerases to incorporate a single biotinylated nucleotide.[4]

-

RNA Isolation and Fragmentation: Isolate the total RNA and fragment it to the desired size.

-

Biotinylated RNA Enrichment: Enrich for the nascent, biotin-labeled RNA using streptavidin beads.

-

Library Preparation: Ligate adapters to the enriched RNA and perform reverse transcription and PCR to generate a sequencing library.

-

Sequencing and Data Analysis: Sequence the library and map the reads to the genome to identify the positions of active RNA polymerases.[4]

Co-immunoprecipitation (Co-IP) for P-TEFb Complex

Co-IP is used to study the protein-protein interactions within the P-TEFb complex and its association with other factors.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer)[14]

-

Antibody against one component of the complex (e.g., anti-CDK9 or anti-Cyclin T1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[1]

-

Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting a component of the P-TEFb complex.

-

Complex Capture: Add Protein A/G beads to pull down the antibody and its bound protein complex.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of interacting partners.[15]

Mandatory Visualizations

Signaling Pathway of P-TEFb Regulation

Caption: Regulation of P-TEFb activity through sequestration and cellular signaling.

Experimental Workflow for ChIP-seq

Caption: A streamlined workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Logical Relationship of CDK9 in Transcription Elongation

Caption: The logical progression of CDK9-mediated transcriptional elongation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. PRO-Seq [illumina.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetylation of Conserved Lysines in the Catalytic Core of Cyclin-Dependent Kinase 9 Inhibits Kinase Activity and Regulates Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Inhibitor’s-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bosterbio.com [bosterbio.com]

- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 15. assaygenie.com [assaygenie.com]

LY2857785: An In-depth Technical Guide on its Effect on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LY2857785, a potent small molecule inhibitor, and its specific effects on the phosphorylation of RNA Polymerase II (RNAPII). The information presented herein is intended to serve as a detailed resource, summarizing its mechanism of action, quantitative biochemical and cellular data, and relevant experimental methodologies.

Introduction: The Role of RNA Polymerase II Phosphorylation in Transcription

Eukaryotic gene transcription is a highly regulated process orchestrated by RNA Polymerase II (RNAPII). A key regulatory hub is the C-terminal domain (CTD) of RPB1, the largest subunit of RNAPII. The CTD consists of multiple tandem repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇.[1][2] The dynamic phosphorylation of serine residues within this repeat, particularly at positions 2 (Ser2) and 5 (Ser5), creates a "CTD code" that dictates the progression of transcription and recruits essential RNA processing machinery.[1][3]

Ser5 phosphorylation, primarily mediated by Cyclin-Dependent Kinase 7 (CDK7), is associated with transcription initiation.[4] Subsequently, for productive elongation to occur, Ser2 is phosphorylated by CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[5][6][7] This Ser2 phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing and ensuring the synthesis of full-length mRNA transcripts.[7][8] Given its central role in transcription elongation, particularly for genes with short-lived transcripts like many oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1), CDK9 has emerged as a significant target in cancer therapy.[5][9][10] this compound is a potent and selective inhibitor developed to target this kinase.[10]

Mechanism of Action of this compound

This compound functions as a reversible and competitive inhibitor of the ATP-binding site of CDK9.[11][12][13] By occupying the ATP pocket, it prevents the kinase from phosphorylating its substrates, most notably Ser2 on the RNAPII CTD. This inhibition of CDK9 leads to a rapid reduction in RNAPII Ser2 phosphorylation, which in turn suppresses the transcription of sensitive genes.[9][10] The resulting decrease in the levels of critical survival proteins, such as Mcl-1, ultimately triggers apoptosis in susceptible cells, particularly those of hematologic malignancies.[5][9][10]

Quantitative Data: Kinase Inhibition and Cellular Effects

This compound demonstrates high potency against CDK9 and other transcriptional kinases. Its activity has been quantified both in biochemical assays against isolated enzymes and in cellular assays measuring the inhibition of RNAPII phosphorylation and cell proliferation.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) | IC₅₀ (nM) | References |

|---|---|---|---|

| CDK9 | 0.011 | 11 | [5][11][12][14] |

| CDK8 | 0.016 | 16 | [5][11][12][14] |

| CDK7 | 0.246 | 246 | [5][11][12][14] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line / Sample Type | IC₅₀ (µM) | References |

|---|---|---|---|

| CTD Ser2 Phosphorylation Inhibition | U2OS (Osteosarcoma) | 0.089 | [5][12] |

| CTD Ser5 Phosphorylation Inhibition | U2OS (Osteosarcoma) | 0.042 | [5][12] |

| RNAPII Phosphorylation Inhibition | AML Patient PBMCs | 0.044 | [14] |

| RNAPII Phosphorylation Inhibition | CLL Patient PBMCs | 0.145 | [14] |

| Cell Proliferation Inhibition | MV-4-11 (AML) | 0.049 | [10] |

| Cell Proliferation Inhibition | U2OS (Osteosarcoma) | 0.05 | [10] |

| Cell Proliferation Inhibition | HCT116 (Colon Cancer) | 0.03 | [10] |

| Cell Proliferation Inhibition | A549 (Lung Cancer) | 0.01 | [10] |

| Cell Proliferation Inhibition | RPMI8226 (Multiple Myeloma) | 0.2 | [10] |

IC₅₀ values represent the concentration of this compound required to achieve a 50% effect in cellular assays.

In vivo studies have further validated these findings, showing that this compound administration in mouse xenograft models leads to a dose-dependent inhibition of RNAPII CTD Ser2 phosphorylation in tumor tissues.[11][12]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effect of this compound on RNAPII phosphorylation and cell viability.

This method is used to quantify the levels of phosphorylated and total RNAPII in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, MV-4-11) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6-8 hours).

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells directly in the well with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)

-

Anti-RNA Polymerase II Rpb1 (total RNAPII)

-

Anti-β-Actin or GAPDH (loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Quantify band intensity using densitometry software. Normalize the phosphorylated RNAPII signal to the total RNAPII signal.

-

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with the compound dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).[10] Include vehicle-only (e.g., DMSO) control wells.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent and well-characterized inhibitor of the transcriptional kinase CDK9. Through competitive inhibition of ATP binding, it effectively reduces the phosphorylation of the RNA Polymerase II CTD at Serine 2, a critical step for transcriptional elongation. This mechanism leads to the downregulation of key survival proteins and the induction of apoptosis in cancer cells, particularly those of hematologic origin. The quantitative data and protocols provided in this guide offer a foundational resource for researchers utilizing this compound as a tool to investigate the complex regulation of RNAPII-mediated transcription and to explore CDK9 inhibition as a therapeutic strategy. However, it is important to note that the clinical development of this compound was discontinued due to toxicity observed in preclinical models, specifically hematotoxicity.[5]

References

- 1. Cross-talk Among RNA Polymerase II Kinases Modulates C-terminal Domain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine phosphorylation and proline isomerization in RNAP II CTD control recruitment of Nrd1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ChemGood [chemgood.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound | CDK | Apoptosis | TargetMol [targetmol.com]

LY2857785-Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms underlying the apoptosis induced by LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is synthesized from preclinical research and is intended to guide further investigation and drug development efforts in oncology.

Introduction to this compound

This compound is a reversible, ATP-competitive small molecule inhibitor with high potency against CDK9.[1][2][3] As a member of the transcriptional CDK family, CDK9, in complex with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][5] This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event essential for productive transcriptional elongation.[3][6] In many malignancies, particularly hematologic cancers, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins for their survival.[1][7] By targeting CDK9, this compound effectively disrupts this transcriptional machinery, leading to the rapid depletion of key survival proteins and subsequent induction of apoptosis.[6][8]

Core Mechanism of Action: Transcriptional Repression

The primary mechanism of action for this compound is the inhibition of CDK9 kinase activity. This directly impedes the function of the P-TEFb complex.

-

Inhibition of RNAP II Phosphorylation : this compound potently inhibits the CDK9-mediated phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5) residues.[2][6][7] This phosphorylation is a crucial signal for the transition from transcriptional initiation to productive elongation.[3] Its inhibition leads to a global but selective suppression of transcription, disproportionately affecting genes with short-lived mRNA and protein products.

-

Downregulation of Key Survival Proteins : The transcriptional repression induced by this compound leads to a dramatic and rapid decrease in the protein levels of critical anti-apoptotic and oncogenic factors.

-

MCL-1 (Myeloid Cell Leukemia-1) : The most significant downstream effect is the potent reduction of the anti-apoptotic Bcl-2 family protein, MCL-1.[4][6][7][8] MCL-1 is a key survival factor in many cancers, and its depletion is a primary trigger for apoptosis.[7]

-

c-Myc : The expression of the oncogene c-Myc, which is highly dependent on continuous transcription, is also significantly reduced.[4][7][8]

-

XIAP (X-linked inhibitor of apoptosis protein) : Levels of this apoptosis suppressor have also been shown to be dramatically reduced following treatment.[7][9]

-

Induction of the Intrinsic Apoptosis Pathway

The depletion of MCL-1 disrupts the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial outer membrane, initiating the intrinsic apoptosis cascade.[7][8]

-

Caspase Activation : The loss of MCL-1 unleashes pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the activation of the caspase cascade. Specifically, treatment with this compound results in the cleavage, and therefore activation, of initiator caspase-9 and the executioner caspase-3.[4][8][9][10]

-

PARP Cleavage : Activated Caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][8][9] Cleaved PARP is a well-established hallmark of apoptosis.

The overall signaling cascade is visualized in the diagram below.

Quantitative Data Summary

This compound demonstrates potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those of hematologic origin. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro IC₅₀ Values for Kinase Inhibition

| Target | IC₅₀ (nM) |

|---|---|

| CDK9 | 11 |

| CDK8 | 16 |

| CDK7 | 246 |

Data sourced from references[1][2][3].

Table 2: IC₅₀ Values for Cell Proliferation Inhibition in Hematologic Cancer Cell Lines

| Cell Line | Time (h) | IC₅₀ (µM) |

|---|---|---|

| MV-4-11 | 8 | 0.04 |

| RPMI8226 | 8 | 0.2 |

| L363 | 8 | 0.5 |

Data measured by CellTiter Glo assay, sourced from reference[9].

Table 3: IC₅₀ Values for Cell Proliferation Inhibition in Solid Tumor Cell Lines

| Cell Line | Time (h) | IC₅₀ (µM) |

|---|---|---|

| U2OS | 24 | 0.05 |

| HCT116 | 24 | 0.03 |

| A549 | 24 | 0.01 |

Data measured by CellTiter Glo assay, sourced from reference[9].

Table 4: IC₅₀ Values for Apoptosis Induction

| Cell Line | Time (h) | Assay | IC₅₀ (µM) |

|---|---|---|---|

| L363 | 8 | Apoptosis Assay | 0.5 |

| Solid Tumor Cells | 16-24 | TUNEL Assay | 0.02 - 0.2 |

Data sourced from reference[9].

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the this compound-induced apoptosis pathway.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the levels of key proteins involved in the apoptosis pathway (e.g., MCL-1, c-Myc, cleaved Caspase-3, cleaved PARP) and to confirm target engagement (p-RNAP II).

-

Cell Culture and Treatment :

-

Seed cancer cells (e.g., MV-4-11, S1T, MT-1) in appropriate culture medium at a density of 1x10⁶ cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 3, 6, 8, 24 hours).[8]

-

-

Cell Lysis :

-

Harvest cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 4-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-MCL-1, anti-cleaved Caspase-3, anti-p-RNAP II Ser2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection :

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of this compound on cell proliferation.[9]

-

Cell Seeding :

-

Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

-

Compound Treatment :

-

Prepare a serial dilution of this compound.

-

Treat the cells with the desired concentrations and incubate for the specified duration (e.g., 8, 24, 48 hours).

-

-

Assay Procedure :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition :

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC₅₀ values by plotting the percentage of viable cells relative to the vehicle control against the log concentration of this compound using non-linear regression analysis.

-

Apoptosis Detection by Annexin V Staining

This flow cytometry-based method detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]

-

Cell Culture and Treatment :

-

Treat cells with this compound as described in protocol 5.1.

-

-

Cell Harvesting and Staining :

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound induces apoptosis in cancer cells through a clear and potent mechanism of action. By selectively inhibiting CDK9, it triggers the transcriptional repression of essential survival proteins, most notably MCL-1. This targeted disruption of a key cancer cell dependency leads to the activation of the intrinsic caspase-dependent apoptotic pathway. The robust preclinical data, including potent low-nanomolar to sub-micromolar efficacy in various cancer models, underscores the therapeutic potential of targeting the CDK9-MCL-1 axis in oncology.[6][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CDK | Apoptosis | TargetMol [targetmol.com]

- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

Structural Basis for LY2857785-Mediated CDK9 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2][3] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.[3] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those of hematologic origin.[4][5] This technical guide provides an in-depth overview of the structural and molecular basis of CDK9 inhibition by this compound, including its inhibitory profile, the downstream cellular consequences, and detailed protocols for key experimental assays.

Introduction to CDK9 and its Role in Transcription

CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the active P-TEFb complex.[3][6] This complex is essential for the transition from abortive to productive transcriptional elongation. P-TEFb phosphorylates serine residues, particularly Ser2, within the heptapeptide repeats of the RNAP II CTD.[2] This phosphorylation event serves as a scaffold for the recruitment of various elongation and RNA processing factors, thereby ensuring efficient mRNA transcription. The activity of P-TEFb is tightly regulated, and its aberrant activation is a hallmark of several cancers, often associated with the overexpression of anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC.[7][8]

This compound: A Potent CDK9 Inhibitor

This compound was identified through structure-based drug design as a type I reversible and competitive ATP kinase inhibitor.[9][10] It potently inhibits CDK9 and, to a lesser extent, other transcriptional kinases such as CDK8 and CDK7.[9][10]

Biochemical Inhibitory Profile

The inhibitory activity of this compound against various kinases has been determined through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK9 | 11 |

| CDK8 | 16 |

| CDK7 | 246 |

| CDK1 | 241 |

Data compiled from multiple sources.[9][10][11]

This compound exhibits good selectivity for CDK9 over a broad panel of other kinases.[9]

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of the RNAP II CTD at both Ser2 and Ser5 residues. This leads to a dose-dependent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

| Cell Line | Assay | IC50 (µM) |

| U2OS | CTD P-Ser2 Inhibition | 0.089 |

| U2OS | CTD P-Ser5 Inhibition | 0.042 |

| U2OS | Cell Proliferation Inhibition | 0.076 |

| MV-4-11 | Cell Proliferation Inhibition (8h) | 0.04 |

| RPMI8226 | Cell Proliferation Inhibition (8h) | 0.2 |

| L363 | Cell Proliferation Inhibition (8h) | 0.5 |

| L363 | Apoptosis Induction (8h) | 0.5 |

Data compiled from multiple sources.[9][10][11]

Structural Basis of CDK9 Inhibition by this compound

While the co-crystal structure of this compound in complex with CDK9 is not publicly available, its classification as a type I ATP-competitive inhibitor provides significant insight into its binding mode.[9][10] Type I inhibitors bind to the active, DFG-in conformation of the kinase, directly competing with ATP for the binding pocket located between the N- and C-lobes of the kinase domain.

The CDK9 ATP binding site contains a conserved hinge region that forms hydrogen bonds with the adenine moiety of ATP. It is highly probable that this compound forms similar hydrogen bonding interactions with the backbone of the hinge region residues. The selectivity of this compound for CDK9 over other CDKs is likely achieved by exploiting subtle differences in the shape, size, and hydrophobicity of the ATP binding pocket. Structural studies of other CDK9 inhibitors have revealed a degree of plasticity in the CDK9 active site, which can be exploited for the design of selective inhibitors.[12]

Signaling Pathways and Cellular Consequences of CDK9 Inhibition

Inhibition of CDK9 by this compound initiates a cascade of downstream events, primarily stemming from the suppression of transcriptional elongation.

Caption: Signaling pathway of CDK9 inhibition by this compound.

The inhibition of CDK9 leads to a rapid decrease in the levels of short-lived mRNA transcripts that encode for key survival proteins. A notable example is Mcl-1, an anti-apoptotic member of the Bcl-2 family, which is critical for the survival of many cancer cells.[1] The downregulation of Mcl-1 is a key mechanism through which this compound induces apoptosis.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK9 inhibitors. The following sections provide protocols for key in vitro and cell-based assays.

In Vitro CDK9 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate peptide (e.g., a generic CDK substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate peptide.

-

Add 5 µL of the master mix to each well.

-

Dilute the CDK9/Cyclin T1 enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the diluted enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for in vitro CDK9 kinase inhibition assay.

RNAP II CTD Phosphorylation Cellular Assay

Objective: To measure the inhibition of CDK9-mediated phosphorylation of RNAP II CTD in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., U2OS)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-RNAP II CTD (Ser2), anti-phospho-RNAP II CTD (Ser5), and anti-total RNAP II CTD or a loading control (e.g., β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities and normalize the phosphorylated RNAP II levels to the total RNAP II or loading control levels.

-

Determine the IC50 value for the inhibition of CTD phosphorylation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Hematologic or solid tumor cell lines

-

Cell culture medium

-

96-well plates

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Spectrophotometer or luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach (for adherent cells) or acclimate (for suspension cells) overnight.

-

Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 8, 24, 48, or 72 hours).

-

For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of a solubilizing agent (e.g., detergent reagent) and incubate in the dark at room temperature for 2 hours. c. Measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.

-

Calculate the percentage of cell proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent and selective CDK9 inhibitor that acts by competitively binding to the ATP pocket of the kinase. This inhibition leads to a decrease in the phosphorylation of the RNAP II CTD, resulting in the suppression of transcriptional elongation of key pro-survival and pro-proliferative genes. The consequent downregulation of proteins such as Mcl-1 triggers apoptosis in cancer cells, particularly those of hematologic origin. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of CDK9 inhibition and the specific mechanism of action of this compound. Further elucidation of the precise binding interactions through co-crystallography studies would provide even greater insight into the structural basis of its potent and selective inhibition of CDK9.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 5. ChemGood [chemgood.com]

- 6. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. genecards.org [genecards.org]

- 11. Visualization, Quantification, and Modeling of Endogenous RNA Polymerase II Phosphorylation at a Single-copy Gene in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of the C-terminal domain of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of LY2857785

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a transcriptional regulator, CDK9's role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) is critical for the elongation phase of transcription, particularly for genes with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[3][4][5] Inhibition of CDK9 by this compound leads to the downregulation of these crucial survival proteins, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Rationale

The discovery of this compound stemmed from a structure-based design and medicinal chemistry effort to identify selective inhibitors of transcriptional CDKs.[2] The rationale centered on the observation that many cancer cells, particularly those of hematologic origin, exhibit a strong dependence on the continuous transcription of key survival genes. Dysregulation of CDK9 activity has been implicated in various malignancies, making it an attractive therapeutic target.[4] Unlike pan-CDK inhibitors, which can lead to significant toxicity due to the inhibition of CDKs involved in cell cycle progression, a selective CDK9 inhibitor like this compound was designed to primarily induce apoptosis in cancer cells by disrupting their transcriptional machinery, with potentially fewer off-target effects.[2][6]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary to Eli Lilly and Company, the chemical name, trans-N¹-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N⁴-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine, and its structure suggest a multi-step synthesis involving the coupling of three key fragments: a substituted indazole, a pyrimidine core, and a tetrahydropyran-substituted cyclohexane diamine. The synthesis would likely involve standard cross-coupling reactions to connect the indazole and pyrimidine rings, followed by a nucleophilic aromatic substitution or a similar reaction to introduce the diamine side chain.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of CDK9.[2][7] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 (Ser2) and serine 5 (Ser5) residues within the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[4] This phosphorylation event is a critical switch that allows RNAP II to transition from a paused state to productive elongation, leading to the synthesis of full-length mRNA transcripts.

By binding to the ATP-binding pocket of CDK9, this compound prevents the transfer of phosphate from ATP to the RNAP II CTD. This inhibition of phosphorylation leads to a decrease in the levels of Ser2 and Ser5 phosphorylation, causing RNAP II to stall and ultimately leading to a reduction in the transcription of downstream target genes.[1][2] This transcriptional repression disproportionately affects genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| CDK9/Cyclin T1 | 11[2][7][8] |

| CDK8/Cyclin C | 16[2][7][8] |

| CDK7/Cyclin H/MAT1 | 246[2][7][8] |

IC₅₀ values were determined by biochemical assays.

Table 2: In Vitro Cellular Activity of this compound in U2OS Osteosarcoma Cells

| Cellular Endpoint | IC₅₀ (µM) |

| RNAP II CTD P-Ser2 Inhibition | 0.089[1][2][7][8] |

| RNAP II CTD P-Ser5 Inhibition | 0.042[1][2][7][8] |

| Cell Proliferation Inhibition | 0.076[1] |

Table 3: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines (24h exposure)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.04[8] |

| RPMI8226 | Multiple Myeloma | 0.2[8] |

| L363 | Multiple Myeloma | 0.5[8] |

| U2OS | Osteosarcoma | 0.05[2] |

| HCT116 | Colorectal Carcinoma | 0.03[2] |

| A549 | Lung Carcinoma | 0.01[2] |

Table 4: In Vivo Pharmacodynamic and Efficacy Data for this compound

| Xenograft Model | Endpoint | Value |

| HCT116 (mice) | RNAP II CTD P-Ser2 Inhibition (TED₅₀) | 4.4 mg/kg[8] |

| HCT116 (mice) | RNAP II CTD P-Ser2 Inhibition (TEC₅₀) | 0.36 µM[8] |

| MV-4-11 (rat) | Tumor Growth Reduction | Dose-dependent at 3, 6, and 9 mg/kg[9] |

TED₅₀: The dose required to achieve 50% of the maximal therapeutic effect. TEC₅₀: The concentration required to achieve 50% of the maximal therapeutic effect.

Experimental Protocols

CDK Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against CDK7, CDK8, and CDK9.

Methodology:

-

Reaction Mixture Preparation:

-

For CDK7 and CDK9, the reaction mixture contained 10 mM Tris-HCl (pH 7.4), 10 mM HEPES, 5 mM DTT, 10 µM ATP, 0.5 µCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01% Triton X-100, 2% DMSO, 0.05 mM CDK7/9 peptide substrate, and 2 nM of either CDK7/Mat1/cyclin H or CDK9/cyclin T1 enzyme complex.[1]

-

For CDK8, the reaction was performed in 30 mM HEPES, 2 mM DTT, 5 mM MgCl₂, 0.015% Triton X-100, 5 µM ATP, and 400 nM of RBER-CHKStide substrate with 20 nM of CDK8/cyclin C enzyme.[1]

-

-

Compound Dilution: this compound was serially diluted in DMSO to generate a dose-response curve.[1]

-

Reaction Initiation and Incubation: Reactions were initiated by the addition of the ATP/³³P-ATP mix and incubated at room temperature for 60 minutes in 96-well polystyrene plates.[1]

-

Reaction Termination: The reactions were stopped by adding 10% H₃PO₄ or 10% trichloroacetic acid (TCA).[1]

-

Detection (Filter Binding Assay):

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

For solid tumor cell lines, cells were plated in 96-well plates at a density of 1,000 cells per well and allowed to attach overnight.

-

For hematologic cell lines, cells were seeded in 96-well plates at a density of 20,000 cells per well immediately before treatment.

-

-

Compound Treatment: Cells were treated with a range of concentrations of this compound.

-

Incubation: Plates were incubated at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24, 48, 72 hours).

-

Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

-

The CellTiter-Glo® reagent was added to each well.

-

The plate was mixed on an orbital shaker to induce cell lysis.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.

-

-

Data Analysis: The luminescent readings were used to generate dose-response curves and calculate IC₅₀ values.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice or rats (e.g., nude or SCID) were used.

-

Tumor Cell Implantation:

-

A suspension of cancer cells (e.g., MV-4-11) was injected subcutaneously or orthotopically into the animals.

-

Tumors were allowed to grow to a palpable size.

-

-

Compound Administration:

-

This compound was formulated in a suitable vehicle (e.g., saline).

-

The compound was administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

-

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis:

-

At specified time points after treatment, tumors or peripheral blood mononuclear cells were collected.

-

The levels of phosphorylated RNAP II CTD were measured by methods such as Western blotting or immunohistochemistry to assess target engagement.

-

-

Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to determine the significance of tumor growth inhibition.

Conclusion

This compound is a potent and selective CDK9 inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models, particularly in hematologic malignancies.[3] Its mechanism of action, centered on the inhibition of transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale for its clinical development. The data presented in this guide highlight the comprehensive preclinical characterization of this compound and provide a foundation for further investigation into its therapeutic potential. While the clinical development of this compound was discontinued, the insights gained from its study continue to inform the development of next-generation CDK9 inhibitors.[4]

References

- 1. This compound | CDK | Apoptosis | TargetMol [targetmol.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]

- 5. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Serine phosphorylation and proline isomerization in RNAP II CTD control recruitment of Nrd1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY2857785

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of transcriptional cyclin-dependent kinases (CDKs), primarily targeting CDK9, CDK8, and CDK7.[1] Its primary mechanism involves the suppression of transcriptional elongation, leading to the downregulation of short-lived oncoproteins and anti-apoptotic factors, which makes it a valuable tool for cancer research.[2][3] By inhibiting the phosphorylation of RNA Polymerase II (RNAP II), this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines.[2][4] These notes provide detailed conditions and protocols for utilizing this compound in a cell culture setting.

Mechanism of Action

This compound functions as a reversible ATP-competitive inhibitor with high affinity for CDK9 and CDK8.[1][4] In eukaryotic cells, the CDK9/Cyclin T1 complex forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[3][5] P-TEFb is crucial for releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[6]

This release is accomplished through the phosphorylation of two main substrates by CDK9:

-

The C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at Serine 2 (Ser2) and Serine 5 (Ser5) residues.[4][6]

-

Negative elongation factors, such as DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor).[3][6]

By inhibiting CDK9, this compound prevents the phosphorylation of these targets. This leads to the arrest of transcriptional elongation, causing a rapid depletion of messenger RNAs (mRNAs) with short half-lives. Critically, this includes the transcripts for key oncogenes like c-MYC and anti-apoptotic proteins such as MCL-1 and XIAP.[2] The subsequent decrease in these proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells.[2][4]

Caption: Signaling pathway inhibited by this compound.

Data Presentation: In Vitro Efficacy

The following table summarizes the reported inhibitory concentrations of this compound across various biochemical and cellular assays.

| Target/Process | Assay Type | Cell Line / System | IC50 / EC50 Value | Citation |

| Biochemical Activity | ||||

| CDK9 | Kinase Assay | Purified Enzyme | 11 nM | [1][4] |

| CDK8 | Kinase Assay | Purified Enzyme | 16 nM | [1][4] |

| CDK7 | Kinase Assay | Purified Enzyme | 246 nM | [1][4] |

| Cellular Activity | ||||

| CTD Phospho-Ser5 | Cellular Assay | U2OS | 42 nM | [4] |

| CTD Phospho-Ser2 | Cellular Assay | U2OS | 89 nM | [4] |

| Cell Cycle Arrest (G2/M) | Flow Cytometry | U2OS | 135 nM (EC50) | [4] |

| Apoptosis Induction | Apoptosis Assay | L363 | 500 nM | [4] |

Application Notes

4.1. Recommended Cell Lines this compound has demonstrated efficacy in both hematological and solid tumor cell lines.[4]

-

Hematological Malignancies: MV-4-11 (Acute Myeloid Leukemia), RPMI8226 (Multiple Myeloma), L363 (Multiple Myeloma).[4]

-

Solid Tumors: U2OS (Osteosarcoma), HCT116 (Colorectal Carcinoma), A375 (Melanoma), U87MG (Glioblastoma).[4]

4.2. Reconstitution and Storage

-

Solvent: For in vitro use, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Sterilization: If preparing the stock in DMSO, filtration for sterility is generally not required as DMSO has sterilizing properties. If using an aqueous buffer for dilution, the solution should be sterilized by passing it through a 0.22 µm filter.[4]

-

Storage: It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A working solution may be kept at 4°C for up to one week.[4]

4.3. General Treatment Conditions

-

Concentration Range: Effective concentrations can range from low nanomolar (for target engagement) to mid-nanomolar (for apoptosis) depending on the cell line and experimental endpoint. A dose-response curve is recommended to determine the optimal concentration for a specific cell type and assay.

-

Treatment Duration: The effects of this compound are time-dependent. Inhibition of RNAP II phosphorylation can be observed within a few hours. Apoptotic effects may require longer incubation, with maximal potency observed at 8 hours in L363 cells.[4] For cell proliferation assays, treatment durations of 24 to 72 hours are common.

Experimental Protocols

5.1. Protocol for Cell Seeding

-

Cell Health: Use cells in the logarithmic growth phase with high viability (>95%).

-

Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

-

Adherent Cells: For solid tumor lines like HCT116 or U2OS, seed cells in flat-bottom multi-well plates.[4] Some cell lines may require plates coated with an attachment factor like Poly-D-Lysine.[4]

-

96-well plate: Seed 5,000–10,000 cells per well in 100 µL of culture medium.

-

-

Suspension Cells: For hematologic lines like MV-4-11, use non-coated, round-bottom or flat-bottom multi-well plates.[4]

-

96-well plate: Seed 10,000–20,000 cells per well in 100 µL of culture medium.[7]

-

-

Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere (if applicable) and recover before treatment.[4]

5.2. Protocol for this compound Treatment

-

Prepare Drug Dilutions: On the day of treatment, thaw a stock aliquot of this compound and prepare serial dilutions in fresh, pre-warmed culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest drug treatment condition (typically ≤0.1%).

-

Administer Treatment: Carefully add the diluted compound or vehicle control to the appropriate wells. For a 96-well plate containing 100 µL of cells, you might add 10-20 µL of a concentrated drug solution.

-

Incubate: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 8, 24, 48, or 72 hours).

5.3. Protocol for Cell Viability (MTT Assay) This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

-

Timing: At the end of the this compound treatment period, proceed with the assay.

-

Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well of the 96-well plate, resulting in a final concentration of 0.5 mg/mL.[7]

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light during this step.

-

Solubilize Crystals: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[7][8]

-

Mix: Pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are fully dissolved.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for this compound.

Caption: General experimental workflow for this compound treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CDK | Apoptosis | TargetMol [targetmol.com]

- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of RNA Polymerase II Phosphorylation Following LY2857785 Treatment

Introduction

RNA Polymerase II (RNAPII) is the central enzyme responsible for transcribing protein-coding genes in eukaryotes. The activity of RNAPII is intricately regulated by the phosphorylation of its C-terminal domain (CTD), a long, unstructured region containing multiple repeats of the heptapeptide sequence Y1S2P3T4S5P6S7.[1][2] The phosphorylation status of serine residues at positions 2, 5, and 7 changes dynamically throughout the transcription cycle, orchestrating the recruitment of various factors involved in transcription and RNA processing.[1][3][4]